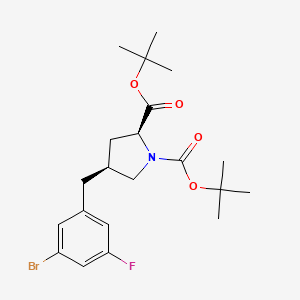
Di-tert-butyl (2S,4S)-4-(3-bromo-5-fluorobenzyl)pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl (2S,4S)-4-(3-bromo-5-fluorobenzyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a benzyl group containing bromine and fluorine atoms. The tert-butyl groups attached to the carboxylate moieties provide steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl (2S,4S)-4-(3-bromo-5-fluorobenzyl)pyrrolidine-1,2-dicarboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Benzyl Group: The benzyl group containing bromine and fluorine can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Protection of Carboxylate Groups: The carboxylate groups are protected using tert-butyl groups through esterification reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the bromine or fluorine atoms, potentially leading to dehalogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions (e.g., solvent, temperature).
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Dehalogenated benzyl derivatives.
Substitution: Benzyl derivatives with new functional groups (e.g., amines, ethers).
Scientific Research Applications
Di-tert-butyl (2S,4S)-4-(3-bromo-5-fluorobenzyl)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Di-tert-butyl (2S,4S)-4-(3-bromo-5-fluorobenzyl)pyrrolidine-1,2-dicarboxylate depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Di-tert-butyl (2S,4S)-4-benzylpyrrolidine-1,2-dicarboxylate: Lacks the bromine and fluorine atoms, which can influence its reactivity and biological activity.
Di-tert-butyl (2S,4S)-4-(3-chloro-5-fluorobenzyl)pyrrolidine-1,2-dicarboxylate: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
Uniqueness: Di-tert-butyl (2S,4S)-4-(3-bromo-5-fluorobenzyl)pyrrolidine-1,2-dicarboxylate is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This combination can enhance its reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H29BrFNO4 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
ditert-butyl (2S,4S)-4-[(3-bromo-5-fluorophenyl)methyl]pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C21H29BrFNO4/c1-20(2,3)27-18(25)17-10-14(7-13-8-15(22)11-16(23)9-13)12-24(17)19(26)28-21(4,5)6/h8-9,11,14,17H,7,10,12H2,1-6H3/t14-,17-/m0/s1 |
InChI Key |
NDBHAKRNGYQZHE-YOEHRIQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)CC2=CC(=CC(=C2)Br)F |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)CC2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















